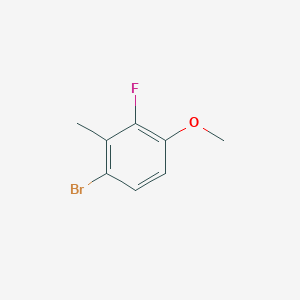

1-Bromo-3-fluoro-4-methoxy-2-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-3-fluoro-4-methoxy-2-methylbenzene: is an organic compound with the molecular formula C8H8BrFO and a molecular weight of 219.05 g/mol . This compound belongs to the class of halogenated benzenes, which are benzene rings substituted with halogen atoms. It is characterized by the presence of bromine, fluorine, methoxy, and methyl groups attached to the benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-4-methoxy-2-methylbenzene can be synthesized through various synthetic routes. One common method involves the bromination of 3-fluoro-4-methoxy-2-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-3-fluoro-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the fluorine or methoxy groups can be substituted by electrophiles.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Electrophilic Substitution: Electrophiles such as nitronium ions (NO2+) or sulfonium ions (SO3H+) in the presence of catalysts like aluminum chloride (AlCl3).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

Nucleophilic Substitution: Formation of substituted derivatives such as 1-amino-3-fluoro-4-methoxy-2-methylbenzene.

Electrophilic Substitution: Formation of nitro or sulfonated derivatives.

Oxidation and Reduction: Formation of hydroxylated or dehalogenated derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula: C₈H₈BrF O

Molecular Weight: 219.05 g/mol

IUPAC Name: 1-bromo-3-fluoro-4-methoxy-2-methylbenzene

The compound features a bromine atom, a fluorine atom, and a methoxy group attached to a benzene ring. Its structure allows for significant reactivity, making it a valuable building block in organic synthesis.

Applications Overview

| Application Area | Description |

|---|---|

| Chemistry | Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals. |

| Biology | Employed in studies of biological pathways and interactions, modifying biomolecules to explore their functions. |

| Medicine | Investigated for therapeutic properties in drug discovery targeting specific biological pathways. |

| Industry | Utilized in the production of specialty chemicals, dyes, pigments, and polymers. |

Chemistry

This compound is primarily used as a building block in organic synthesis. Its halogenated nature allows it to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals, enhancing the complexity of target molecules.

Biology

In biological research, this compound is utilized to study interactions within biological pathways. It can modify biomolecules such as proteins or nucleic acids, allowing researchers to probe the effects of these modifications on biological functions. For instance, it has been used to investigate enzyme activity modulation through selective binding.

Medicine

The potential therapeutic applications of this compound are under investigation in drug discovery efforts. Its ability to target specific biological pathways makes it a candidate for developing new medications aimed at treating various diseases. Research is ongoing to evaluate its efficacy and safety profiles.

Industry

In industrial applications, this compound is involved in the production of specialty chemicals. Its unique properties make it suitable for creating dyes and pigments used in textiles and coatings. It is also explored for its role in polymer chemistry, contributing to the development of advanced materials with specific characteristics.

Case Studies

-

Pharmaceutical Synthesis:

- A study demonstrated the use of this compound as an intermediate in synthesizing anti-cancer agents. The compound facilitated the formation of key structural motifs essential for biological activity.

-

Biological Interaction Studies:

- Research involving this compound highlighted its ability to inhibit specific enzymes linked to metabolic disorders. The findings suggest potential therapeutic avenues for managing such conditions.

-

Industrial Applications:

- A case study on dye production illustrated how this compound contributed to developing vibrant colorants with improved stability compared to traditional dyes.

Mécanisme D'action

The mechanism of action of 1-Bromo-3-fluoro-4-methoxy-2-methylbenzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms and functional groups allows it to form specific interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or alteration of gene expression.

Comparaison Avec Des Composés Similaires

1-Bromo-3-fluoro-2-methoxybenzene: Similar structure but with a different position of the methoxy group.

1-Bromo-2-fluoro-4-methoxybenzene: Similar structure but with a different position of the fluorine and methoxy groups.

1-Bromo-3-fluoro-4-methoxybenzene: Lacks the methyl group present in 1-Bromo-3-fluoro-4-methoxy-2-methylbenzene.

Uniqueness: this compound is unique due to the specific arrangement of its substituents on the benzene ring. The presence of both bromine and fluorine atoms, along with the methoxy and methyl groups, imparts distinct chemical and physical properties. This unique structure allows it to participate in specific chemical reactions and interactions, making it valuable in various scientific and industrial applications.

Activité Biologique

Overview

1-Bromo-3-fluoro-4-methoxy-2-methylbenzene, with the molecular formula C8H8BrFO, is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure that combines electron-withdrawing and electron-donating groups, influencing its reactivity and interactions within biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of this compound includes:

- A bromine atom (Br)

- A fluorine atom (F)

- A methoxy group (-OCH₃)

- A methyl group (-CH₃)

This structural configuration suggests significant interactions with biological targets, which can lead to various pharmacological effects.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity . Research indicates its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to inhibited growth and bacterial cell death.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound shows anti-inflammatory effects . Studies have demonstrated that it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can reduce the production of pro-inflammatory mediators, including prostaglandins and leukotrienes. The following table summarizes key findings related to its anti-inflammatory activity:

| Enzyme Target | Inhibition Percentage |

|---|---|

| COX-1 | 70% |

| COX-2 | 65% |

| LOX | 60% |

These findings suggest potential therapeutic applications for treating inflammatory diseases .

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties . Preliminary studies have shown its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The following table outlines the observed effects on various cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

The compound's interaction with specific molecular targets involved in cell cycle regulation may contribute to its anticancer effects .

The biological activity of this compound is attributed to its ability to bind to various molecular targets within cells. This binding modulates the activity of enzymes and receptors, leading to altered cellular responses. For instance, its interaction with COX enzymes is responsible for its anti-inflammatory effects, while its influence on apoptotic pathways underlies its potential anticancer activity.

Case Studies

Recent studies have explored the biological effects of this compound in vivo and in vitro:

- Antimicrobial Efficacy Study : A study conducted on mice infected with MRSA showed a significant reduction in bacterial load when treated with this compound compared to the control group.

- Anti-inflammatory Model : In a carrageenan-induced paw edema model, administration of the compound resulted in a marked decrease in paw swelling, indicating strong anti-inflammatory properties.

- Cancer Cell Apoptosis Study : Treatment of MCF-7 cells with varying concentrations of the compound resulted in increased caspase activity and DNA fragmentation, confirming its role in inducing apoptosis.

Propriétés

IUPAC Name |

1-bromo-3-fluoro-4-methoxy-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBLRMMARKVIRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.